N-(5-chloro-2-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(5-CHLORO-2-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a chlorinated methylphenyl group, and a fluorinated phenylmethanesulfonyl group
Preparation Methods
The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and efficiency.
Chemical Reactions Analysis
N-(5-CHLORO-2-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-CHLORO-2-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving cellular processes and interactions.
Medicine: It has potential therapeutic applications, possibly as a drug candidate for treating certain conditions.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(5-CHLORO-2-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds, such as:
N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and applications.
N-(5-chloro-2-methylphenyl)piperidine-4-carboxamide: This compound lacks the fluorinated phenylmethanesulfonyl group, which can influence its chemical properties and uses. The uniqueness of N-(5-CHLORO-2-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22ClFN2O3S |
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Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H22ClFN2O3S/c1-14-2-5-17(21)12-19(14)23-20(25)16-8-10-24(11-9-16)28(26,27)13-15-3-6-18(22)7-4-15/h2-7,12,16H,8-11,13H2,1H3,(H,23,25) |
InChI Key |
JBJINJHASAKCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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